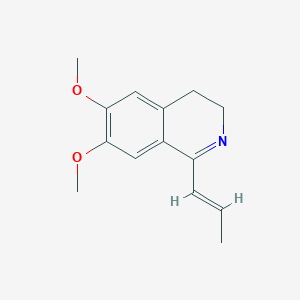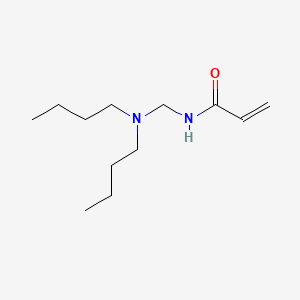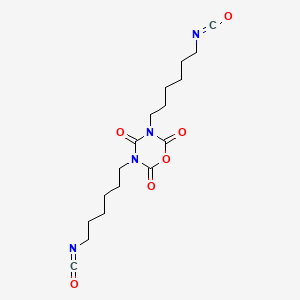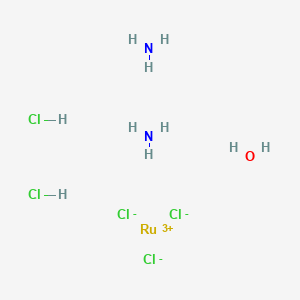
Azane;ruthenium(3+);trichloride;hydrate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ruthenium(III) chloride hydrate is typically prepared by heating powdered ruthenium metal with chlorine gas. The chlorination process can be conducted in the presence of carbon monoxide, which helps in the crystallization of the product upon cooling . The reaction conditions involve high temperatures and controlled environments to ensure the purity and stability of the compound.
Industrial Production Methods
In industrial settings, ruthenium(III) chloride hydrate is produced using similar methods but on a larger scale. The process involves the chlorination of ruthenium metal in specialized reactors, followed by purification steps to remove impurities and obtain the desired hydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Ruthenium(III) chloride hydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to lower oxidation states of ruthenium.
Substitution: It can participate in ligand substitution reactions, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with ruthenium(III) chloride hydrate include:
Hydrogen gas: For reduction reactions.
Ammonia: For ligand substitution reactions.
Alkene and alkyne substrates: For catalytic reactions.
Major Products Formed
The major products formed from reactions involving ruthenium(III) chloride hydrate include various ruthenium complexes, such as ruthenium(II) and ruthenium(IV) compounds, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ruthenium(III) chloride hydrate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ruthenium(III) chloride hydrate involves its ability to act as a catalyst in various chemical reactions. It can coordinate with different ligands and substrates, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the ligands and substrates used .
Comparación Con Compuestos Similares
Similar Compounds
Rhodium(III) chloride: Similar to ruthenium(III) chloride hydrate, rhodium(III) chloride is used as a catalyst in various chemical reactions.
Iron(III) chloride: Another transition metal chloride with catalytic properties, used in different industrial applications.
Ruthenium tetroxide: A higher oxidation state compound of ruthenium, used as an oxidizing agent.
Uniqueness
Ruthenium(III) chloride hydrate is unique due to its specific catalytic properties and its ability to form stable complexes with various ligands. Its versatility in different types of chemical reactions and its applications in both research and industry make it a valuable compound in the field of chemistry .
Propiedades
Número CAS |
25461-53-4 |
|---|---|
Fórmula molecular |
Cl5H10N2ORu |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
azane;ruthenium(3+);trichloride;hydrate;dihydrochloride |
InChI |
InChI=1S/5ClH.2H3N.H2O.Ru/h5*1H;2*1H3;1H2;/q;;;;;;;;+3/p-3 |
Clave InChI |
HUTUFXVJEDIPSX-UHFFFAOYSA-K |
SMILES canónico |
N.N.O.Cl.Cl.[Cl-].[Cl-].[Cl-].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


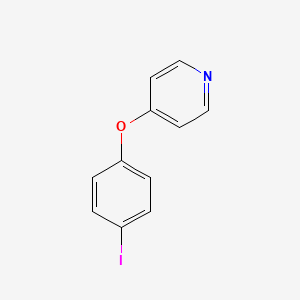
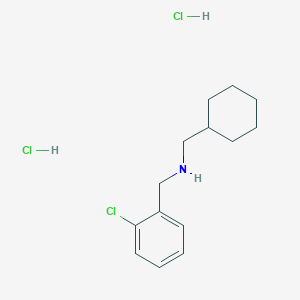
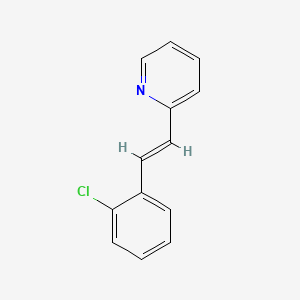

![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
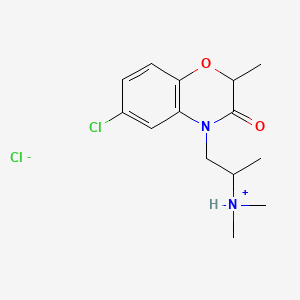
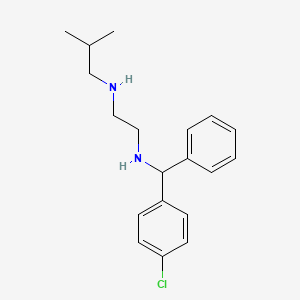
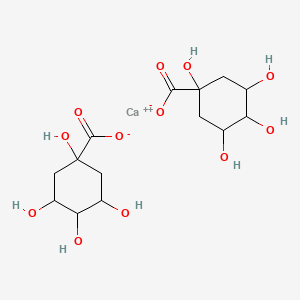

![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
